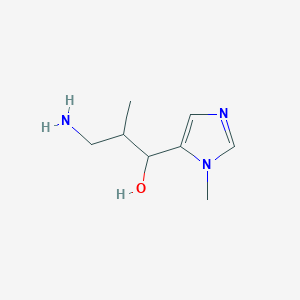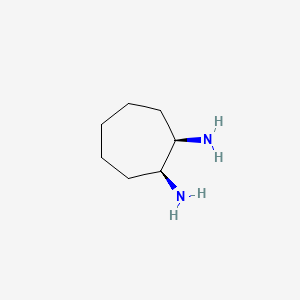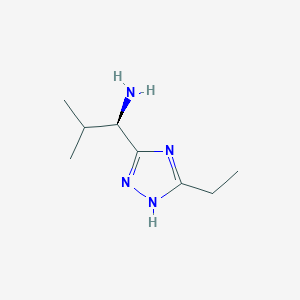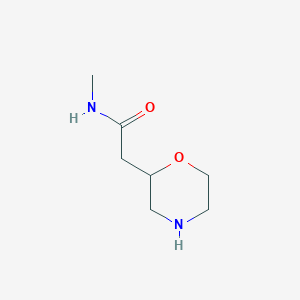
4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable amine under acidic or basic conditions to form the desired tetrahydropyridine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine include other thiazole derivatives such as:
- 2-(1,2-Thiazol-3-yl)propanoic acid
- 4,5-Dichloroisothiazole-3-carbaldehyde
- 4-Phenyl-thiazol-2-yl derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiazole and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-thiazole |
InChI |
InChI=1S/C8H10N2S/c1-4-9-5-2-7(1)8-3-6-11-10-8/h1,3,6,9H,2,4-5H2 |
InChI Key |
RQTBORWFSICYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-[(propan-2-yloxy)methyl]aniline](/img/structure/B13213841.png)

![7-Amino-8,8-dimethyl-2lambda6-thiabicyclo[4.2.0]octane-2,2-dione](/img/structure/B13213854.png)
![N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13213855.png)
amine](/img/structure/B13213857.png)


![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)






